![molecular formula C20H16ClN5O2 B2880766 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide CAS No. 919842-99-2](/img/structure/B2880766.png)
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2 and its molecular weight is 393.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which have garnered significant attention for their diverse biological activities. This compound exhibits potential as an anticancer agent, primarily through its inhibition of various kinases involved in cell signaling pathways. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H16ClN5O
- Molecular Weight : 353.81 g/mol
- CAS Number : 919842-93-6
This compound features a pyrazolo[3,4-d]pyrimidine core with a 3-chlorophenyl substituent and a m-tolyl acetamide group, contributing to its unique biological properties.
Kinase Inhibition
This compound has been identified as a potential inhibitor of several kinases, including:
- Aurora Kinase
- FLT3
- JAK2
These kinases play critical roles in cell cycle regulation and signaling pathways associated with cancer progression. Inhibiting these kinases can lead to reduced cellular proliferation and increased apoptosis in cancer cells.
Induction of Apoptosis
Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, it has been shown to significantly increase the levels of caspase-3, an enzyme critical for the execution phase of apoptosis, suggesting that it activates apoptotic pathways in treated cells.
Research Findings
Recent research has focused on evaluating the anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. A notable study evaluated a series of such compounds against the NCI 60 human tumor cell line panel. The findings indicated that certain derivatives exhibited potent antiproliferative activity.
Case Studies
- Cell Cycle Arrest : One study reported that a related pyrazolo[3,4-d]pyrimidine derivative could halt the cell cycle at the S phase in MDA-MB-468 breast cancer cells, leading to an 18.98-fold increase in apoptosis compared to control groups .
- Caspase Activation : Another investigation highlighted that treatment with this class of compounds resulted in a substantial increase in caspase-3 levels (7.32-fold increase), further supporting their role in promoting apoptotic processes .
Comparative Activity Table
Compound Name | IC50 (μM) | Target Kinase | Cell Line Tested |
---|---|---|---|
This compound | TBD | Aurora Kinase | MDA-MB-468 |
Related Derivative 12b | 27.66 | VEGFR-2 | MDA-MB231 |
Related Derivative 36 | 4.93 | ERα | MCF-7 |
Propiedades
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-13-4-2-5-14(8-13)9-18(27)24-25-12-22-19-17(20(25)28)11-23-26(19)16-7-3-6-15(21)10-16/h2-8,10-12H,9H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRILRFDVBSCNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.